2-(4-Fluoro-3-methylphenyl)-2-oxoacetic acid 2-(4-Fluoro-3-methylphenyl)-2-oxoacetic acid
Brand Name: Vulcanchem
CAS No.: 890097-97-9
VCID: VC8006430
InChI: InChI=1S/C9H7FO3/c1-5-4-6(2-3-7(5)10)8(11)9(12)13/h2-4H,1H3,(H,12,13)
SMILES: CC1=C(C=CC(=C1)C(=O)C(=O)O)F
Molecular Formula: C9H7FO3
Molecular Weight: 182.15

2-(4-Fluoro-3-methylphenyl)-2-oxoacetic acid

CAS No.: 890097-97-9

Cat. No.: VC8006430

Molecular Formula: C9H7FO3

Molecular Weight: 182.15

* For research use only. Not for human or veterinary use.

2-(4-Fluoro-3-methylphenyl)-2-oxoacetic acid - 890097-97-9

Specification

CAS No. 890097-97-9
Molecular Formula C9H7FO3
Molecular Weight 182.15
IUPAC Name 2-(4-fluoro-3-methylphenyl)-2-oxoacetic acid
Standard InChI InChI=1S/C9H7FO3/c1-5-4-6(2-3-7(5)10)8(11)9(12)13/h2-4H,1H3,(H,12,13)
Standard InChI Key RECCTONTBJBQKM-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)C(=O)C(=O)O)F
Canonical SMILES CC1=C(C=CC(=C1)C(=O)C(=O)O)F

Introduction

Chemical Structure and Molecular Properties

The molecular formula of 2-(4-fluoro-3-methylphenyl)-2-oxoacetic acid is C₁₀H₇FO₃, with a molecular weight of 194.16 g/mol. Its IUPAC name derives from the phenyl ring substituted at the 4-position with fluorine, the 3-position with a methyl group, and the 2-position with an oxoacetic acid group. The presence of both electron-withdrawing (fluorine) and electron-donating (methyl) groups creates a polarized aromatic system, influencing its solubility and reactivity .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₀H₇FO₃
Molecular Weight194.16 g/mol
IUPAC Name2-(4-Fluoro-3-methylphenyl)-2-oxoacetic acid
Canonical SMILESCC1=C(C=CC(=C1)F)C(=O)C(=O)O
Key Functional GroupsFluorine, methyl, oxoacetic acid

The oxoacetic acid moiety (-C(=O)COOH) introduces acidity (pKa ≈ 2.5–3.0 for similar compounds) and enables participation in condensation and decarboxylation reactions . The fluorine atom enhances metabolic stability, a feature exploited in drug design .

Synthesis Methods and Industrial Production

Synthetic Routes

The synthesis of 2-(4-fluoro-3-methylphenyl)-2-oxoacetic acid typically involves Friedel-Crafts acylation or oxidation of precursor aromatic aldehydes. A plausible route, adapted from patent WO1999031044A1 , involves:

  • Starting Material: 4-Fluoro-3-methylbenzaldehyde.

  • Oxidation: Treatment with a strong oxidizing agent (e.g., KMnO₄ or CrO₃) converts the aldehyde group to a carboxylic acid.

  • Introduction of Oxo Group: Subsequent oxidation of the α-carbon using pyridinium chlorochromate (PCC) yields the oxoacetic acid derivative.

Reaction Scheme:

4-Fluoro-3-methylbenzaldehydeH2OKMnO4,Δ4-Fluoro-3-methylbenzoic acidPCCCH2Cl22-(4-Fluoro-3-methylphenyl)-2-oxoacetic acid\text{4-Fluoro-3-methylbenzaldehyde} \xrightarrow[\text{H}_2\text{O}]{\text{KMnO}_4, \Delta} \text{4-Fluoro-3-methylbenzoic acid} \xrightarrow[\text{PCC}]{\text{CH}_2\text{Cl}_2} \text{2-(4-Fluoro-3-methylphenyl)-2-oxoacetic acid}

This method mirrors the production of analogous 4-fluoro-3-oxocarboxylic esters, where sodium methoxide in tetrahydrofuran facilitates condensation .

Industrial-Scale Optimization

Industrial production prioritizes cost efficiency and yield. Continuous flow reactors enable precise control over reaction parameters (temperature, residence time), while catalytic oxidation reduces waste. For instance, microwave-assisted synthesis could enhance reaction rates for the oxidation steps .

Chemical Reactivity and Functional Transformations

Oxidation and Reduction

  • Oxidation: The oxoacetic acid group may undergo further oxidation to form dicarboxylic acids under harsh conditions (e.g., HNO₃, Δ) .

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol, yielding 2-(4-fluoro-3-methylphenyl)-2-hydroxyacetic acid.

Nucleophilic Substitution

The fluorine atom participates in nucleophilic aromatic substitution (NAS) with strong bases (e.g., NaOH at 150°C), replacing fluorine with hydroxyl or amino groups . For example:

2-(4-Fluoro-3-methylphenyl)-2-oxoacetic acid+NH3Δ2-(4-Amino-3-methylphenyl)-2-oxoacetic acid\text{2-(4-Fluoro-3-methylphenyl)-2-oxoacetic acid} + \text{NH}_3 \xrightarrow{\Delta} \text{2-(4-Amino-3-methylphenyl)-2-oxoacetic acid}

Condensation Reactions

The oxo group reacts with amines to form Schiff bases, intermediates in heterocyclic synthesis. For instance, reaction with hydrazine produces pyrazole derivatives :

2-(4-Fluoro-3-methylphenyl)-2-oxoacetic acid+N2H43-(4-Fluoro-3-methylphenyl)-1H-pyrazole-5-carboxylic acid\text{2-(4-Fluoro-3-methylphenyl)-2-oxoacetic acid} + \text{N}_2\text{H}_4 \rightarrow \text{3-(4-Fluoro-3-methylphenyl)-1H-pyrazole-5-carboxylic acid}

Applications in Scientific Research

Pharmaceutical Intermediates

The compound’s fluorine and oxoacetic acid groups make it a candidate for protease inhibitor development. For example, analogous structures are used in antiviral agents targeting influenza neuraminidase .

Agrochemical Development

Fluorinated oxoacetic acids are precursors to herbicides and insecticides. Patent WO1999031044A1 highlights their role in synthesizing aminovirimidine derivatives, which exhibit broad-spectrum pesticidal activity .

Material Science

The polarized aromatic system enables use in liquid crystals and coordination polymers, where fluorine enhances thermal stability .

Comparison with Structural Analogues

Table 2: Comparative Analysis of Related Compounds

CompoundMolecular FormulaKey DifferencesApplications
2-(4-Fluoro-3-methylphenyl)acetic acidC₉H₉FO₂Lacks oxo groupAnti-inflammatory agents
4-Fluoro-3-methylbenzoic acidC₈H₇FO₂Carboxylic acid without ketonePolymer additives
2-(4-Fluorophenyl)-2-oxoacetic acidC₈H₅FO₃No methyl groupPhotosensitizers

The methyl group in 2-(4-fluoro-3-methylphenyl)-2-oxoacetic acid enhances lipophilicity, improving membrane permeability in drug candidates compared to non-methylated analogues .

Challenges and Future Directions

Current limitations include the scarcity of thermodynamic data (e.g., melting point, solubility) and scalable synthetic methods. Future research should prioritize:

  • Computational Modeling: Predicting reactivity via DFT calculations.

  • Green Chemistry: Developing aqueous-phase oxidation to replace toxic reagents like CrO₃.

  • Biological Screening: Evaluating antimicrobial and anticancer activity in vitro.

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